
4-(1,1-二氟乙基)嘧啶-5-腈
描述
4-(1,1-Difluoroethyl)pyrimidine-5-carbonitrile is a chemical compound with the molecular formula C7H5F2N3 It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine
科学研究应用
Chemistry: In chemistry, 4-(1,1-Difluoroethyl)pyrimidine-5-carbonitrile is used as a building block for the synthesis of more complex molecules
Biology and Medicine: This compound has shown potential as a precursor for the development of pharmaceuticals, particularly as inhibitors of specific enzymes or receptors. For instance, derivatives of pyrimidine-5-carbonitrile have been investigated for their anticancer properties, targeting enzymes like tyrosine kinases .
Industry: In the industrial sector, 4-(1,1-Difluoroethyl)pyrimidine-5-carbonitrile can be used in the production of advanced materials, including polymers and coatings that benefit from the unique properties imparted by the difluoroethyl group.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-(1,1-Difluoroethyl)pyrimidine-5-carbonitrile typically involves the reaction of appropriate pyrimidine derivatives with difluoroethylating agents. One common method includes the use of 4-chloropyrimidine-5-carbonitrile as a starting material, which undergoes nucleophilic substitution with 1,1-difluoroethane in the presence of a base such as potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide at elevated temperatures.
Industrial Production Methods: On an industrial scale, the production of 4-(1,1-Difluoroethyl)pyrimidine-5-carbonitrile may involve continuous flow processes to ensure higher yields and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient large-scale synthesis.
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, typically involving the introduction of oxygen atoms into the molecule. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reduction reactions may involve the addition of hydrogen atoms or the removal of oxygen atoms. Catalytic hydrogenation using palladium on carbon is a typical method.
Substitution: Nucleophilic substitution reactions are common, where the difluoroethyl group can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Palladium on carbon, lithium aluminum hydride.
Substitution: Various nucleophiles like amines, thiols, and alcohols in the presence of bases or catalysts.
Major Products: The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluoroethylpyrimidine-5-carboxylic acid, while substitution with an amine could produce 4-(1,1-difluoroethyl)pyrimidine-5-amine.
作用机制
The mechanism of action of 4-(1,1-Difluoroethyl)pyrimidine-5-carbonitrile in biological systems often involves its interaction with specific molecular targets such as enzymes or receptors. For example, as a tyrosine kinase inhibitor, it can bind to the ATP-binding site of the enzyme, preventing its phosphorylation activity and thereby inhibiting cell proliferation . The difluoroethyl group can enhance the binding affinity and specificity of the compound for its target.
相似化合物的比较
- 4-(1,1-Difluoroethyl)pyrimidine-5-carboxylic acid
- 4-(1,1-Difluoroethyl)pyrimidine-5-amine
- 4-(1,1-Difluoroethyl)pyrimidine-5-thiol
Comparison: Compared to these similar compounds, 4-(1,1-Difluoroethyl)pyrimidine-5-carbonitrile is unique due to the presence of the nitrile group, which can significantly influence its reactivity and interaction with biological targets. The nitrile group can participate in various chemical reactions, providing a versatile platform for further functionalization and derivatization.
属性
IUPAC Name |
4-(1,1-difluoroethyl)pyrimidine-5-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5F2N3/c1-7(8,9)6-5(2-10)3-11-4-12-6/h3-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDZOHFFUGZSRTB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC=NC=C1C#N)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5F2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


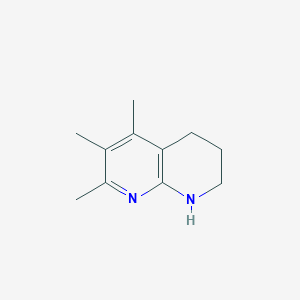
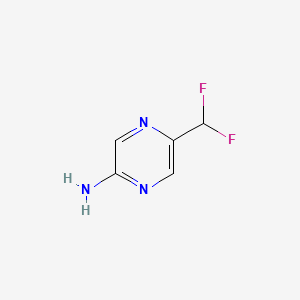
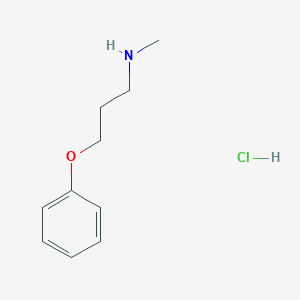
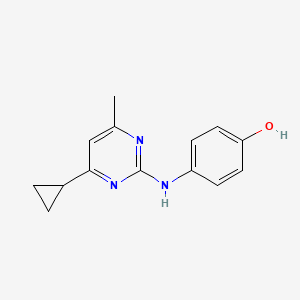
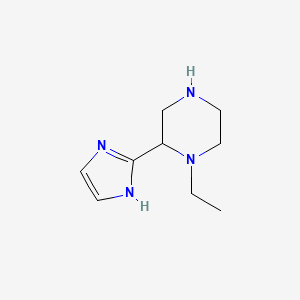
![1-[(3,4-difluorophenyl)methyl]-1H-pyrazole-4-carboxylic acid](/img/structure/B1530736.png)
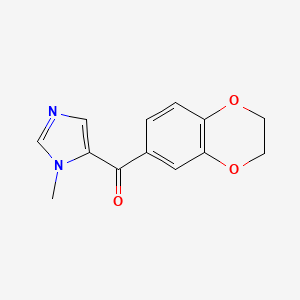
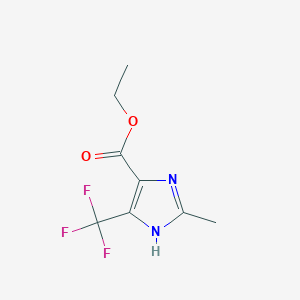

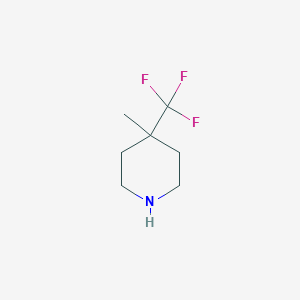
![3-(pyrrolidin-3-yl)-3H-imidazo[4,5-b]pyridine](/img/structure/B1530745.png)
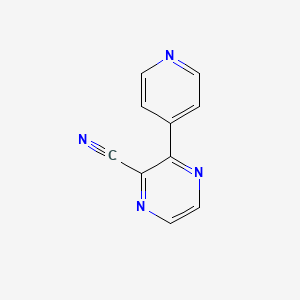
![2-{Spiro[4.5]decan-8-yl}acetic acid](/img/structure/B1530747.png)

